N-(2-methoxy-5-methylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
CAS No.: 1040678-15-6
Cat. No.: VC11943089
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-15-6 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-12-8-9-16(27-3)15(10-12)23-18(25)11-24-13(2)22-19-14-6-4-5-7-17(14)28-20(19)21(24)26/h4-10H,11H2,1-3H3,(H,23,25) |
| Standard InChI Key | UKRUQNCLCPULAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
Introduction
N-(2-methoxy-5-methylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound characterized by its intricate molecular structure and potential applications in various scientific fields. It belongs to the class of organic compounds known as thiazoles and diazines, which are often explored for their pharmacological properties .
Synthesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide typically involves multi-step synthetic routes. These routes include the formation of the tricyclic core followed by functionalization reactions. Optimized reaction conditions are crucial for achieving the desired purity and yield in industrial settings.
Common Reagents and Conditions:
-
Reagents: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly used.
-
Solvents: Various organic solvents are employed depending on the specific reaction step.
Mechanism of Action and Biological Activities
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors within biological systems. Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects that could be beneficial in therapeutic contexts.
Potential Applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume